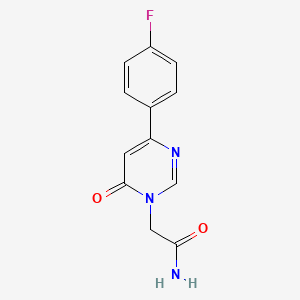

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

One notable application of derivatives of this compound is in the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. A study by Dollé et al. (2008) detailed the synthesis of DPA-714, a compound designed with a fluorine atom to allow labeling with fluorine-18 for in vivo imaging using PET. The study described the synthesis process, including the production of [18F]DPA-714 with high chemical and radiochemical purity, and its potential for imaging neuroinflammatory processes (Dollé, F. et al., 2008).

Quantum Chemical Analysis and Molecular Structure

Another area of research involves the quantum chemical insight into molecular structures and interactions. Mary et al. (2020) focused on the synthesis and characterization of a novel antiviral active molecule, analyzing its geometry, vibrational assignments, and drug likeness, including its potency against SARS-CoV-2 protein through molecular docking studies. This study provides a comprehensive analysis of the compound's properties and its potential as an antiviral agent (Mary, S. et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of related compounds provides insight into their conformation and intramolecular interactions. Subasri et al. (2016) reported on the folded conformation of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the influence of molecular structure on their properties and potential applications (Subasri, S. et al., 2016).

Antitumor Activity

Another significant area of research involves the antitumor activities of derivatives. Jing (2011) synthesized compounds with potential selective antitumor activities, exploring the contribution of configuration to their efficacy. This study underscores the therapeutic potential of such compounds in cancer treatment (Xiong, J., 2011).

Wirkmechanismus

Target of Action

The primary target of the compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is the Hepatocyte growth factor receptor (HGFR) . HGFR is a protein that plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.

Mode of Action

It is known to interact with its target, the hgfr, which may lead to changes in the receptor’s activity . This interaction could potentially influence various cellular processes controlled by HGFR, such as cell growth and motility.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

Given its interaction with HGFR, it may influence cell growth and motility . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect its action

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNXZFLVLXIMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2799855.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)

![methyl 3-(4-(methoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2799861.png)

![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)